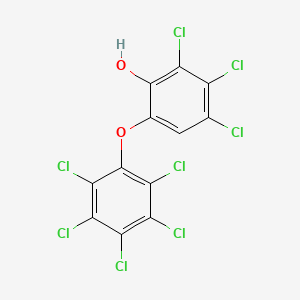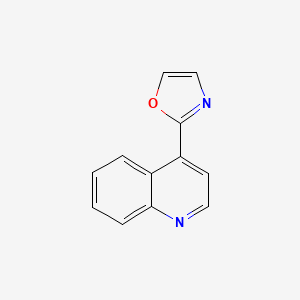
4-(1,3-Oxazol-2-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Oxazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and oxazole. Quinoline is a nitrogen-containing aromatic compound, while oxazole is a five-membered ring containing both nitrogen and oxygen atoms. The fusion of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Oxazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-quinoline-3-carbaldehyde with p-toluenesulfonylmethyl isocyanide in the presence of a base such as potassium carbonate in ethanol. The reaction proceeds at room temperature and yields the desired oxazole-quinoline compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of stable reagents and catalysts, such as Deoxo-Fluor® for cyclodehydration and manganese dioxide for oxidation, can enhance the safety and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,3-Oxazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the oxazole carbon atoms.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the quinoline ring.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and oxazole derivatives, depending on the reagents used.
Applications De Recherche Scientifique
4-(1,3-Oxazol-2-yl)quinoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1,3-Oxazol-2-yl)quinoline varies depending on its application. In biological systems, it often interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives have been shown to induce apoptosis in cancer cells by disrupting cell migration and inhibiting angiogenesis . The oxazole moiety can enhance the compound’s binding affinity to biological targets, increasing its efficacy .
Comparaison Avec Des Composés Similaires
4-(1,3-Oxazol-2-yl)quinoline can be compared with other similar compounds, such as:
Oxazole derivatives: These include compounds like oxaprozin and mubritinib, which also exhibit significant biological activities.
Isoxazole derivatives: Compounds like cycloserine and sulfisoxazole, which are known for their antimicrobial properties.
Oxadiazole derivatives: These compounds, such as 1,3,4-oxadiazole, are known for their diverse biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its combined structural features of quinoline and oxazole, which confer a distinct set of chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
93397-88-7 |
|---|---|
Formule moléculaire |
C12H8N2O |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-quinolin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C12H8N2O/c1-2-4-11-9(3-1)10(5-6-13-11)12-14-7-8-15-12/h1-8H |
Clé InChI |
QIUJGWMJRZVUPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


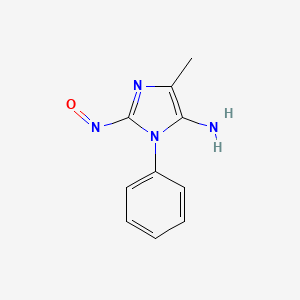
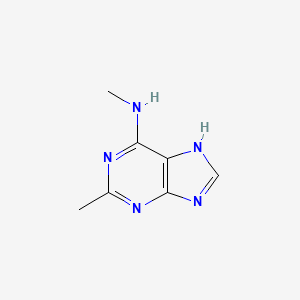

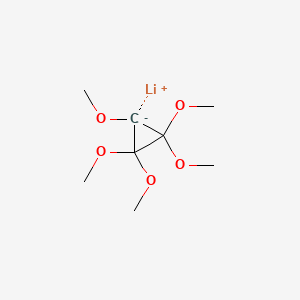
![1-[1-(Cyclohex-1-en-1-yl)-1-isocyanoethanesulfonyl]-4-methylbenzene](/img/structure/B14362391.png)

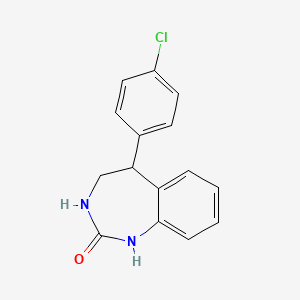
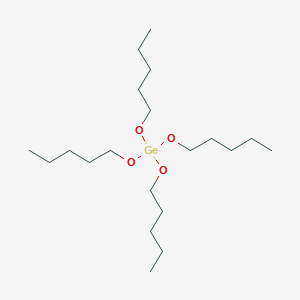
![9-[(Prop-2-YN-1-YL)amino]-1H-phenalen-1-one](/img/structure/B14362414.png)
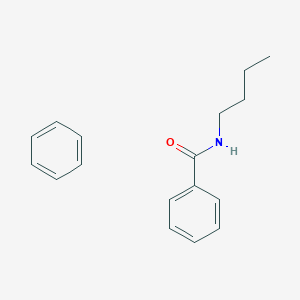
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
